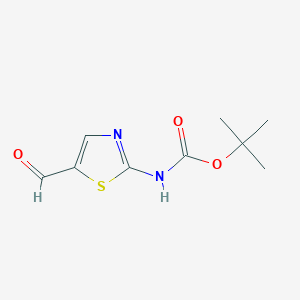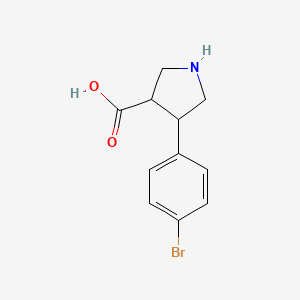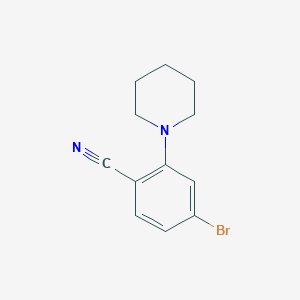
4-Bromo-2-(Piperidin-1-yl)benzonitrile
Descripción general
Descripción
4-Bromo-2-(Piperidin-1-yl)benzonitrile is a chemical compound with the CAS Number: 881002-28-4. It has a molecular weight of 265.15 .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(Piperidin-1-yl)benzonitrile is1S/C12H13BrN2/c13-11-5-4-10(9-14)12(8-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2-(Piperidin-1-yl)benzonitrile are not available, there are general methodologies for the introduction of various bio-relevant functional groups to pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-(Piperidin-1-yl)benzonitrile include a molecular weight of 265.15 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization in Drug Development
4-Bromo-2-(Piperidin-1-yl)benzonitrile has been utilized in the synthesis of various drug candidates. Notably, it's used as an intermediate in the creation of non-peptide CCR5 antagonists, which are of interest in HIV-1 infection prevention (Cheng De-ju, 2015). These compounds are synthesized via a series of reactions including elimination, reduction, and bromination, and their structures are confirmed using spectroscopic methods like NMR and MS (H. Bi, 2014).
Involvement in Stereospecific Synthesis
The compound is also pivotal in the stereospecific synthesis of complex molecules. For instance, it is used in the process of synthesizing BMS-960, a potent S1P1 receptor agonist, where it acts as a precursor in an enzymatic reduction process (Xiaoping Hou et al., 2017).
Role in the Creation of Antiviral and Antifungal Agents
4-Bromo-2-(Piperidin-1-yl)benzonitrile is involved in the synthesis of compounds with significant antiviral and antifungal properties. The reaction of related compounds has been used to create derivatives with notable anti-arrhythmic activity, showcasing its potential in the development of new therapeutic agents (H. Abdel‐Aziz et al., 2009).
Contribution to Cancer Research
This compound is also relevant in cancer research. The synthesis and characterization of a novel tridentate NNN ligand, which includes 4-bromo-2-(piperidin-1-yl)benzonitrile, showed potential anticancer activity against U937 human monocytic cells. This highlights its role in the development of new anticancer therapies (Pradip K. Bera et al., 2021).
Use in Coherent Oscillation Studies
The compound is also studied in the context of ultrafast charge transfer and coherent oscillations, which are critical in understanding the fundamental processes in photochemical and photophysical reactions. These studies are essential for the development of new photonic and electronic materials (T. Yatsuhashi et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-piperidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c13-11-5-4-10(9-14)12(8-11)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFDFZZJMSSGFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(Piperidin-1-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



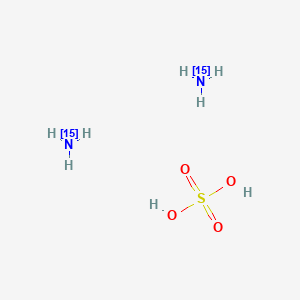

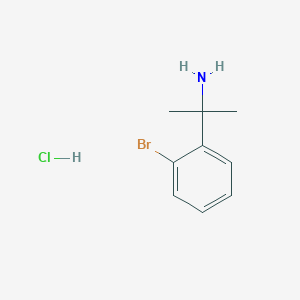

![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B1374629.png)



